2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate
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Overview
Description
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is an organic compound belonging to the class of oxathiine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a dihydro-1,4-oxathiine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the reaction of 2-fluorophenyl isothiocyanate with phenylacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxathiine ring. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxathiine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxathiine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The oxathiine ring can interact with receptor sites, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-Fluorophenyl 3-phenyl-1,4-oxathiine-2-carboxylate: Lacks the dihydro component, leading to different reactivity and stability.
3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: Lacks the fluorophenyl group, affecting its electronic properties and biological activity.
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-sulfonate: Contains a sulfonate group instead of a carboxylate, leading to different solubility and reactivity.
Uniqueness: The presence of both the fluorophenyl group and the dihydro-1,4-oxathiine ring in 2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties contribute to its potential as a versatile compound in various scientific research applications .
Biological Activity
2-Fluorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique oxathiine ring structure, which is significant for its biological activity. The presence of the fluorophenyl and phenyl groups contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase activity, which is crucial in various physiological processes including respiration and acid-base balance .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties through mechanisms such as inhibiting viral replication. For example, cycloaddition reactions similar to those involving this oxathiine derivative have been reported to yield compounds with significant antiviral activity against influenza viruses .
- Anticancer Properties : The oxathiine scaffold has been linked to anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis. Compounds with similar structures have shown promise in targeting cancer cells selectively .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibits carbonic anhydrase | |
Antiviral | Potential inhibition of viral replication | |
Anticancer | Modulation of cancer cell signaling |
Case Studies
- Case Study on Antiviral Properties : A study conducted on derivatives of oxathiines demonstrated their effectiveness against influenza A and B viruses. The compound's structural similarity to known antiviral agents suggests that it could be developed further for clinical use .
- Case Study on Anticancer Activity : Research involving a series of oxathiine derivatives showed that modifications in the substituents led to varying levels of cytotoxicity against different cancer cell lines. The findings indicated that the presence of the fluorophenyl group enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects .
- Clinical Implications : The pharmacological properties observed in preclinical studies suggest potential applications in treating viral infections and cancers. Further research is warranted to explore these therapeutic avenues .
Properties
Molecular Formula |
C17H13FO3S |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13FO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
YMZKNKFPORXUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)OC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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